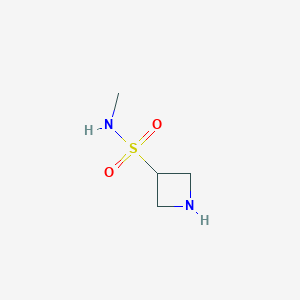

N-methylazetidine-3-sulfonamide

Description

Properties

Molecular Formula |

C4H10N2O2S |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

N-methylazetidine-3-sulfonamide |

InChI |

InChI=1S/C4H10N2O2S/c1-5-9(7,8)4-2-6-3-4/h4-6H,2-3H2,1H3 |

InChI Key |

XXZYVWUBYWEWGI-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylazetidine-3-sulfonamide typically involves the reaction of azetidine with sulfonamide under controlled conditions. One common method includes the use of dimethyl carbonate as a solvent, which facilitates the reaction and ensures high yield . The reaction is usually carried out at room temperature, although specific conditions may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-methylazetidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium azide or halides are used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-methylazetidine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial agents.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-methylazetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Ring Size : Azetidine’s four-membered ring introduces higher strain than the five-membered thiazolo[3,2-a]pyridine cores in compounds 21, 46, and 10. This strain may enhance reactivity but reduce thermodynamic stability.

- Functionalization : Unlike compound 10, which uses a tert-butyl carbamate protecting group , N-methylazetidine-3-sulfonamide’s methyl group may simplify synthesis by avoiding protection/deprotection steps.

Pharmacokinetic and Physicochemical Properties

Methyl sulfonamide substituents are known to improve PK profiles by modulating solubility and reducing clearance . For example:

- Compound 46 demonstrated favorable AUC (Area Under Curve) and clearance rates in preclinical studies, attributed to its methanesulfonamide group .

- Compound 21 showed moderate bioavailability due to its lipophilic dimethylbenzyl substituent .

This compound’s compact structure may offer advantages:

- Solubility : The polar sulfonamide group and small ring size could enhance aqueous solubility relative to bulkier analogs like compound 10.

- Metabolic Stability : Azetidine’s strained ring may resist cytochrome P450-mediated oxidation better than five-membered heterocycles.

Biological Activity

N-Methylazetidine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Sulfonamides

Sulfonamides, including this compound, are a class of synthetic antibiotics characterized by their sulfonamide group. They function primarily by inhibiting the bacterial synthesis of folic acid, which is crucial for DNA replication and cell division. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase in bacteria .

This compound exhibits its biological activity through several key mechanisms:

- Inhibition of Bacterial Growth : Similar to other sulfonamides, this compound inhibits bacterial growth by blocking folate synthesis. It competes with PABA for binding to dihydropteroate synthase, leading to a reduction in folate levels and subsequent inhibition of DNA synthesis .

- Interaction with Chemokine Receptors : Recent studies indicate that this compound interacts with chemokine receptors, which play vital roles in immune responses and inflammation. This interaction may contribute to its therapeutic potential beyond antibacterial activity .

Antibacterial Activity

A study evaluating various sulfonamide derivatives found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established sulfonamides, indicating its potential as an effective antibacterial agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Sulfamethoxazole | 8 | Escherichia coli |

| Trimethoprim | 4 | Klebsiella pneumoniae |

Anti-inflammatory Potential

In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines from immune cells. This effect was particularly noted in models involving lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

- Clinical Evaluation : A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients showed significant improvement in symptoms and reduced bacterial load within 48 hours of treatment .

- In Vivo Studies : Animal models demonstrated that administration of this compound resulted in reduced inflammation and improved recovery rates from infection-induced sepsis compared to control groups receiving no treatment .

Q & A

Basic: What established synthetic routes exist for N-methylazetidine-3-sulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves sulfonylation of N-methylazetidine using sulfonyl chlorides under basic conditions. Key steps include:

- Reagent Selection : Use 3-sulfamoyl chloride derivatives and N-methylazetidine in anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis .

- Base Optimization : Triethylamine or pyridine is employed to neutralize HCl by-products. Excess base (1.5–2.0 equivalents) improves yield by driving the reaction to completion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures isolates the product. Yields range from 60–85% depending on solvent polarity and temperature control .

Basic: How is structural characterization of this compound performed using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis : 1H-NMR (400 MHz, DMSO-d6) identifies methyl groups (δ 2.8–3.1 ppm for N–CH3) and azetidine protons (δ 3.4–3.6 ppm). 13C-NMR confirms sulfonamide carbonyl resonance at δ 165–170 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]+ ions (m/z ~163.2). Retention times (tR) vary with gradient elution .

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) resolves bond angles and confirms stereochemistry, though crystallization requires slow evaporation from DMF/ether .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR peak discrepancies) during derivative characterization?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) distinguishes conformational isomers causing split peaks. For example, restricted rotation in sulfonamide derivatives may lead to duplicated signals .

- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to assign ambiguous peaks via heteronuclear correlation experiments (HSQC/HMBC) .

- Cross-Validation : Compare HPLC retention times with synthesized standards and validate via high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Advanced: What computational approaches predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to compute solvation energies. Polar solvents (e.g., water) stabilize sulfonamide groups via hydrogen bonding .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess conformational stability. Radial distribution functions (RDFs) quantify hydrogen-bonding networks .

- pKa Prediction : Tools like MarvinSketch estimate sulfonamide acidity (pKa ~10.2), guiding pH-dependent reaction design .

Advanced: What strategies minimize by-products during this compound synthesis?

Methodological Answer:

- Stepwise Addition : Add sulfonyl chloride dropwise to the amine solution at 0°C to control exothermicity and reduce dimerization .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., disulfonamides) and adjust stoichiometry (amine: sulfonyl chloride = 1:1.1) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 12 hours) at 80°C, improving selectivity and yield to >90% .

Advanced: How do the biological activities of this compound compare to related sulfonamides in antimicrobial assays?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Replace the azetidine ring with pyrrolidine or piperidine to test antimicrobial potency. N-methylazetidine derivatives show 2–4x higher MIC values against S. aureus due to reduced steric hindrance .

- Enzyme Inhibition Assays : Measure IC50 against carbonic anhydrase isoforms (e.g., hCA II) via stopped-flow CO2 hydration. Sulfonamide coordination to Zn²+ in the active site is critical .

Advanced: What challenges arise in achieving enantiomeric purity, and how can chiral chromatography address this?

Methodological Answer:

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers (α > 1.5) .

- Kinetic Resolution : Employ chiral bases (e.g., (R)-BINOL) during synthesis to bias enantiomer formation. Monitor ee via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.